N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide
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Description
N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide is a chemical compound that is part of a broader class of compounds known as nitrobenzenesulfonamides. These compounds have been extensively studied due to their utility in organic synthesis, particularly in the preparation and protection of amines, as well as their potential to form complexes with various metals.
Synthesis Analysis
The synthesis of related nitrobenzenesulfonamides typically involves the reaction of primary amines with nitrobenzenesulfonyl chloride to yield the corresponding sulfonamide . For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides can be synthesized from 4-chloroaniline under solvent-free conditions . Additionally, N-carboalkoxy-2-nitrobenzenesulfonamides can be prepared by acylation of 2-nitrobenzenesulfonamide, which can then be alkylated to produce various protected primary amines .
Molecular Structure Analysis
The molecular structure of nitrobenzenesulfonamides has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, (E)-4-chloro-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide, was determined using X-ray diffraction, revealing the presence of hydrogen bond motifs in the crystal structure . Furthermore, the structural and vibrational properties of nitrobenzenesulfonamides have been studied using FT-IR, FT-Raman, and DFT quantum chemical calculations .
Chemical Reactions Analysis
Nitrobenzenesulfonamides participate in various chemical reactions. They can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are intermediates for the synthesis of nitrogenous heterocycles . They can also act as electrophilic nitrogen sources for the direct diamination of alpha,beta-unsaturated ketones . Additionally, they can be used as reagents for the selective acylation of amines in water .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzenesulfonamides are influenced by the presence of nitro and sulfonamide groups. These compounds exhibit characteristic vibrational bands in their spectra, which can be analyzed using spectroscopic methods . The thermal behavior of metal complexes with nitrobenzenesulfonamides, such as those of Ni(II) and Zn(II), has been investigated using thermogravimetric analyses . The presence of the nitro group also affects the reactivity of these compounds in various chemical reactions .
Scientific Research Applications
Versatile Means for Preparation of Secondary Amines
N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide and its derivatives have been found to be effective in the synthesis of secondary amines. Notably, 2- and 4-nitrobenzenesulfonamides can undergo smooth alkylation, leading to the formation of N-alkylated sulfonamides in nearly quantitative yields. These compounds can then be deprotected, yielding secondary amines with high efficiency (Fukuyama, Jow, & Cheung, 1995).
Intermediate in Synthesis of Nitrogenous Heterocycles
Compounds like N-Benzyl-2-nitrobenzenesulfonamides are key intermediates in the synthesis of various nitrogenous heterocycles. These molecules are particularly useful in synthesizing benzhydrylamines, which in turn are precursors for indazole oxides and quinazolines (Kisseljova, Smyslová, & Krchňák, 2014).
Applications in Biofilm Inhibition and Cytotoxicity
N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide derivatives have shown potential in inhibiting bacterial biofilms, particularly against strains like Escherichia coli and Bacillus subtilis. Some of these derivatives also display mild cytotoxicity, which could be relevant in biomedical applications (Abbasi et al., 2020).
Conformational Properties in Gas and Crystalline Phases
The conformational properties of ortho-nitrobenzenesulfonamide, a closely related compound, have been extensively studied. These studies provide insights into the structural behavior of similar compounds in various phases, which is crucial for understanding their reactivity and potential applications (Giricheva et al., 2011).
Electrophilic Nitrogen Source for Diamination
N,N-dichloro-2-nitrobenzenesulfonamide, another related compound, serves as an effective electrophilic nitrogen source. This property is particularly useful for the direct diamination of alpha,beta-unsaturated ketones, a process significant in organic synthesis (Pei et al., 2003).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-11-5-3-4-10(8-11)9-15-21(19,20)13-7-2-1-6-12(13)16(17)18/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRMSXVBJYHDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide |
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